molecular formula C5H12O3S B1217326 1-Pentanesulfonic acid CAS No. 35452-30-3

1-Pentanesulfonic acid

Cat. No.: B1217326
CAS No.: 35452-30-3
M. Wt: 152.21 g/mol
InChI Key: RJQRCOMHVBLQIH-UHFFFAOYSA-N
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Description

1-Pentanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative of pentane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the fifth carbon of the pentane chain. This compound is known for its use in various chemical and industrial applications, particularly in chromatography as an ion-pairing reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentanesulfonic acid can be synthesized through the reaction of sodium sulfite with bromopentane. The reaction typically involves heating the mixture to a temperature range of 190 to 210 degrees Celsius and maintaining this temperature for 10 to 20 hours. After the reaction, the mixture is cooled, and the product is isolated through low-temperature quick freezing and subsequent drying using a centrifugal machine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the same reactants and conditions, with additional steps to ensure purity and yield optimization. The use of advanced equipment and controlled environments helps in achieving consistent quality suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Pentanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Sulfonates and sulfoxides.

    Reduction: Sulfinic acids and thiols.

    Substitution: Alkylated derivatives and other substituted products.

Mechanism of Action

1-Pentanesulfonic acid can be compared with other sulfonic acids, such as:

  • Hexane-1-sulfonic acid
  • Heptane-1-sulfonic acid
  • Octane-1-sulfonic acid

Uniqueness: this compound is unique due to its specific chain length, which provides optimal hydrophobic and hydrophilic balance for ion-pairing applications. This balance makes it particularly effective in the separation of moderately hydrophobic analytes .

Comparison with Similar Compounds

Properties

IUPAC Name

pentane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQRCOMHVBLQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22767-49-3 (hydrochloride salt)
Record name 1-Pentanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90188967
Record name 1-Pentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35452-30-3
Record name 1-Pentanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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